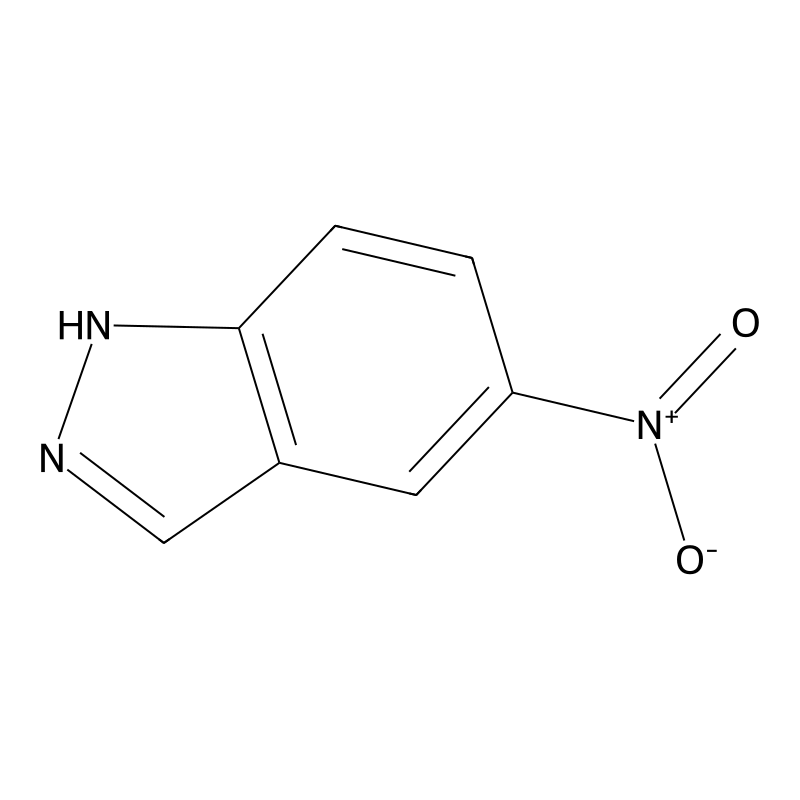

5-Nitroindazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antiparasitic Activity

One of the most promising areas of research for 5-nitroindazole is its potential as an antiparasitic agent. Studies have shown activity against several parasitic protozoa, including:

- Trypanosoma cruzi: The causative agent of Chagas disease []. Several 5-nitroindazole derivatives have demonstrated promising activity against this parasite, both in vitro and in vivo [].

- Leishmania spp.: The causative agents of Leishmaniasis []. Research suggests that 5-nitroindazole derivatives possess antileishmanial activity, offering a potential avenue for treating this neglected disease [].

- Acanthamoeba spp.: Free-living amoebas that can cause vision-threatening infections []. Studies indicate that 5-nitroindazole derivatives may be effective against these amoebas, potentially leading to new treatment options [].

These studies highlight the potential of 5-nitroindazole as a scaffold for developing novel antiparasitic drugs, particularly for neglected tropical diseases where current treatment options are limited.

Other Potential Applications

Beyond its antiparasitic properties, 5-nitroindazole is being explored for other potential applications:

- Nitric Oxide (NO) Release: 5-nitroindazole has been shown to release nitric oxide (NO) in biological systems []. NO is a signaling molecule with diverse functions, including vasodilation, immune response modulation, and wound healing. This property suggests potential applications in various fields, such as cardiovascular disease research and wound healing studies.

- Antimicrobial Activity: Some studies have explored the potential antibacterial and antifungal activity of 5-nitroindazole derivatives, although further research is needed to confirm these findings and understand the underlying mechanisms [, ].

5-Nitroindazole is an organic compound classified within the indazole family, characterized by its molecular formula and a molecular weight of approximately 163.13 g/mol. It is identified by the Chemical Abstracts Service number 5401-94-5. The compound features a nitro group at the 5-position of the indazole ring, which significantly influences its chemical properties and biological activities .

- Nucleophilic substitutions: The nitro group can be reduced to an amino group under certain conditions, allowing for further functionalization.

- Electrophilic aromatic substitution: The aromatic nature of the indazole ring allows for substitutions at different positions.

- Condensation reactions: It can react with other compounds to form more complex structures.

A typical synthesis involves the reaction of 2-methyl-4-nitroaniline with sodium nitrite in acetic acid, leading to the formation of 5-nitroindazole .

5-Nitroindazole exhibits notable biological activities, including:

- Antimicrobial properties: It has shown effectiveness against various pathogens, including Acanthamoeba castellanii, a protozoan responsible for keratitis .

- Inhibitory effects: The compound acts as an inhibitor of nitric oxide synthase, which plays a crucial role in inflammation and immune response .

- Potential therapeutic applications: Research indicates that derivatives of 5-nitroindazole may serve as alternatives for treating diseases such as Chagas disease and infections caused by trichomonads .

The synthesis of 5-nitroindazole can be achieved through several methods:

- From 2-Methyl-4-nitroaniline:

- Alternative Routes:

- Various synthetic routes have been explored, including modifications to existing indazole frameworks to introduce the nitro group effectively.

5-Nitroindazole has several applications, particularly in medicinal chemistry:

- Pharmaceutical Development: It serves as a lead compound in developing new antimicrobial agents.

- Research Tool: Used in studies investigating nitric oxide pathways and their implications in various diseases.

- Potential Drug Candidate: Its derivatives are being evaluated for efficacy against specific pathogens and diseases .

Research on 5-nitroindazole has revealed its interactions with biological systems:

- It acts as a nitric oxide synthase inhibitor, influencing nitric oxide production and thereby affecting inflammatory responses .

- Studies indicate that it enhances the synthesis of pro-inflammatory mediators like interleukin-6 and interleukin-8, suggesting a complex role in immune modulation .

Several compounds share structural similarities with 5-nitroindazole. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Indazole | Heterocyclic compound | Lacks nitro group; primarily studied for its own biological activities. |

| 1H-Indazole | Heterocyclic compound | Basic structure without substitutions; used in various synthetic pathways. |

| 2-Methylindazole | Heterocyclic compound | Methyl substitution at the second position; different biological activity profile. |

| Nitroimidazoles | Heterocyclic compound | Contains nitro groups but differs in ring structure; often studied for antitumor properties. |

5-Nitroindazole is unique due to its specific nitro substitution on the indazole ring, which enhances its antimicrobial properties and influences its pharmacological profile compared to these similar compounds.

The classical synthesis of 5-nitroindazole primarily relies on the diazotization-cyclization methodology using 2-methyl-4-nitroaniline as the starting material [3] [8]. This well-established synthetic route represents the most fundamental approach to indazole formation and has been extensively documented in the literature [4] [9].

The reaction mechanism involves the treatment of 2-methyl-4-nitroaniline with sodium nitrite in glacial acetic acid under controlled temperature conditions [3] [8]. The process begins with the formation of nitrous acid in situ through the reaction of sodium nitrite with acetic acid, followed by generation of the nitrosonium ion, which serves as the key electrophilic species [17] [18]. The diazotization reaction proceeds through nucleophilic attack of the amine nitrogen on the nitrosonium ion, leading to formation of the diazonium intermediate [17] [19].

Reaction Conditions and Parameters

The classical synthesis typically employs specific stoichiometric ratios and temperature controls to achieve optimal yields [3] [8]. The standard procedure involves dissolving 2-methyl-4-nitroaniline in glacial acetic acid and maintaining the reaction mixture at temperatures between 0°C and 20°C during the addition of sodium nitrite solution [3]. The reaction is then allowed to proceed at room temperature for extended periods, typically 72 hours, to ensure complete conversion [3].

Temperature control represents a critical parameter in this synthesis, as elevated temperatures can lead to decomposition of the diazonium intermediate, while insufficient temperature may result in incomplete diazotization [17] [18]. The acidic medium provided by acetic acid serves multiple functions, including facilitating nitrosonium ion formation and promoting the subsequent cyclization step [4] [20].

Yield Optimization in Classical Methods

Research has demonstrated that the classical synthesis can achieve quantitative yields under properly optimized conditions [3]. The formation of 5-nitroindazole from 2-methyl-4-nitroaniline has been reported to proceed with 100% yield when appropriate reaction parameters are maintained [3]. This high efficiency stems from the favorable electronic effects of the nitro group, which enhances the electrophilicity of the aromatic system and facilitates the cyclization process [17] [18].

The sodium nitrite-acetic acid system offers particular advantages for this transformation, as it generates a buffered reaction environment that maintains optimal acidity levels throughout the reaction course [4]. This buffering effect, arising from the formation of sodium acetate, helps prevent over-acidification that could lead to undesired side reactions [4].

Modern Synthetic Approaches and Optimization

Contemporary synthetic methodologies for 5-nitroindazole preparation have evolved to incorporate advanced optimization techniques and improved reaction conditions [14] [15]. Modern approaches focus on enhancing reaction efficiency, reducing reaction times, and implementing more environmentally sustainable protocols [14] [16].

Advanced Optimization Strategies

Recent developments in synthetic optimization have employed Bayesian optimization algorithms and automated flow chemistry platforms to identify optimal reaction conditions [15]. These sophisticated approaches allow for systematic exploration of reaction parameter space, leading to identification of conditions that maximize yield while minimizing reaction time [15]. Studies have demonstrated that modern optimization techniques can achieve 81% overall yields in telescoped processes within 14 hours of optimization time [15].

The integration of multipoint sampling techniques enables detailed monitoring of reaction intermediates and provides comprehensive understanding of reaction pathways [15]. This analytical capability allows researchers to distinguish between competing reaction mechanisms and identify the most productive synthetic routes [15].

Temperature and Time Optimization

Modern synthetic approaches have refined the temperature profiles used in 5-nitroindazole synthesis [14] [16]. Contemporary methods often employ elevated temperatures in controlled environments to accelerate reaction rates while maintaining selectivity [16]. Research has shown that temperatures in the range of 125-140°C can be effectively utilized in flow chemistry systems to achieve rapid conversion [15].

The optimization of residence times has become a critical factor in modern synthesis protocols [15]. Studies have demonstrated that extended residence times, typically exceeding 14 minutes, favor the formation of desired products while minimizing side reaction pathways [15]. This temporal optimization, combined with precise temperature control, enables achievement of superior yields compared to classical batch processes [15].

Solvent System Improvements

Modern synthetic methodologies have explored alternative solvent systems to improve reaction efficiency and environmental sustainability [14] [16]. While acetic acid remains the most commonly used medium, researchers have investigated the use of other polar protic solvents and mixed solvent systems [16]. The choice of solvent significantly influences reaction kinetics and product distribution, with polar protic solvents generally providing optimal conditions for diazotization and cyclization processes [16].

Cyclization Reactions in 5-Nitroindazole Derivative Synthesis

The cyclization step in 5-nitroindazole synthesis represents a critical transformation that determines both the efficiency and selectivity of the overall process [26] [27]. Understanding the mechanistic aspects of cyclization reactions has led to improved synthetic protocols and enhanced product yields [26] [30].

Mechanistic Pathways in Cyclization

The cyclization process involves intramolecular nucleophilic attack of the hydrazine nitrogen on the aromatic carbon adjacent to the methyl group [26] [27]. This transformation occurs through a six-membered transition state that facilitates ring closure while eliminating water as a leaving group [26]. The presence of the nitro group at the 5-position provides electronic activation that enhances the reactivity of the aromatic system toward cyclization [26].

Computational studies have provided detailed insights into the energetics of cyclization reactions [26]. Density functional theory calculations reveal that the activation energy for cyclization varies depending on the substitution pattern and reaction conditions [26]. The nitro group significantly influences the electronic distribution within the molecule, affecting both the kinetics and thermodynamics of the cyclization process [26].

Optimization of Cyclization Conditions

Research has identified optimal conditions for promoting efficient cyclization in 5-nitroindazole synthesis [27]. The reaction typically requires acidic conditions to facilitate protonation of the hydrazine nitrogen and enhance its nucleophilicity [27]. Studies have shown that cesium carbonate in acetone at room temperature provides effective conditions for cyclization, achieving overall yields ranging from 68% to 82% [27].

The choice of base and solvent system significantly impacts the distribution of cyclization products [27]. Different bases, including potassium hydroxide, potassium carbonate, and cesium carbonate, yield varying ratios of substitution and elimination products [27]. Temperature control during cyclization has been shown to influence product selectivity, with elevated temperatures favoring elimination pathways over substitution reactions [27].

Substrate Effects on Cyclization Efficiency

The electronic properties of substituents on the aromatic ring significantly influence cyclization efficiency [26] [27]. Electron-withdrawing groups, such as the nitro substituent in 5-nitroindazole, enhance the electrophilicity of the aromatic system and facilitate cyclization [26]. Conversely, electron-donating substituents can impede the cyclization process by reducing the reactivity of the aromatic carbon centers [26].

Positional effects of substituents also play a crucial role in determining cyclization outcomes [26]. The 5-nitro substitution pattern provides optimal electronic activation while avoiding steric hindrance that could interfere with the cyclization transition state [26]. This favorable positioning contributes to the high yields typically observed in 5-nitroindazole synthesis [26].

Hydrazone-Based Synthetic Pathways

Hydrazone-based synthetic approaches represent an alternative methodology for accessing 5-nitroindazole and related derivatives [10] [30]. These pathways offer unique advantages in terms of substrate scope and reaction conditions, providing complementary approaches to the classical diazotization methods [32] [33].

Hydrazone Formation and Cyclization

The hydrazone-based synthesis begins with the formation of hydrazone intermediates through condensation of appropriate aldehydes with hydrazine derivatives [10] [32]. This initial step involves nucleophilic addition of hydrazine to the carbonyl carbon, followed by elimination of water to form the characteristic carbon-nitrogen double bond [32] [33]. The resulting hydrazones serve as key intermediates for subsequent cyclization reactions [32].

The cyclization of hydrazones to form indazole rings occurs through intramolecular nucleophilic attack mechanisms [30] [32]. Research has demonstrated that picrylhydrazones can undergo efficient cyclization to yield indazole derivatives under optimized reaction conditions [30]. The mechanism involves protonation of the hydrazone nitrogen, followed by intramolecular cyclization and subsequent aromatization [32].

Catalytic Systems for Hydrazone Cyclization

Modern hydrazone-based syntheses employ various catalytic systems to promote efficient cyclization [32] [33]. Copper-catalyzed reactions have shown particular promise, with copper acetate facilitating carbon-nitrogen bond formation between arylhydrazines and aldehyde precursors [32]. These catalytic systems enable cyclization under mild reaction conditions while maintaining high selectivity for the desired indazole products [32].

Single-atom catalysts have emerged as particularly effective promoters of hydrazone cyclization reactions [10]. Platinum single-atom catalysts have been demonstrated to facilitate selective synthesis of hydrazones with subsequent transformation to indazole derivatives [10]. These advanced catalytic systems offer improved selectivity and reduced environmental impact compared to traditional stoichiometric methods [10].

Optimization of Hydrazone-Based Routes

The optimization of hydrazone-based synthetic pathways involves careful control of reaction conditions, including temperature, solvent selection, and catalyst loading [30] [32]. Studies have shown that acidic conditions generally favor cyclization, with trifluoroacetic acid and formic acid providing effective promotion of ring closure reactions [32]. Base-catalyzed conditions can also be employed, particularly when deprotection steps are required during the synthetic sequence [32].

Solvent selection plays a critical role in hydrazone-based syntheses [32]. Polar aprotic solvents such as acetonitrile and dichloromethane have been shown to provide optimal conditions for both hydrazone formation and subsequent cyclization [32]. The choice of solvent affects both the reaction kinetics and the selectivity of the transformation, with different solvents favoring distinct mechanistic pathways [32].

| Synthetic Method | Starting Material | Reaction Conditions | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|

| Classical Diazotization | 2-Methyl-4-nitroaniline | Sodium nitrite, acetic acid, 0-20°C | 100 | 72 hours | [3] |

| Optimized Flow Chemistry | 2-Methyl-4-nitroaniline | Automated optimization, 125-140°C | 81 | 14 hours | [15] |

| Hydrazone Cyclization | Picrylhydrazone | Acidic conditions, heating | 65-85 | Variable | [30] |

| Copper-Catalyzed | Arylhydrazine | Copper acetate, aldehydes | 70-90 | 2-8 hours | [32] |

Free Radical Generation Pathways

The generation of free radicals from 5-nitroindazole derivatives occurs through multiple pathways, with the primary mechanism involving the electrochemical or enzymatic reduction of the nitro group. The nitro anion radical formed during the initial reduction step represents the most significant radical species, exhibiting half-lives ranging from 1 to 100 seconds depending on the reaction conditions and substituent effects [2] [10] [3].

Electron spin resonance studies using spin trapping techniques have demonstrated the formation of multiple radical species during the reduction process. The 5,5-dimethyl-1-pyrroline-N-oxide spin trap has been employed to characterize carbon-centered radicals generated from 5-nitroindazole derivatives, with typical hyperfine coupling constants of approximately 16.0 Gauss for nitrogen and 23.0 Gauss for hydrogen [2] [11] [12]. These carbon-centered radicals arise from secondary reactions involving the nitro anion radical and organic substrates in the reaction medium.

Hydroxyl radical formation represents another important pathway in the free radical generation cascade. These highly reactive species exhibit characteristic hyperfine coupling constants of approximately 14.0 Gauss for both nitrogen and hydrogen atoms when trapped using appropriate spin trapping agents [2] [13] [14]. The hydroxyl radicals are generated through the interaction of nitro anion radicals with hydrogen peroxide or through the decomposition of peroxynitrite intermediates formed during the oxidative metabolism of nitro compounds.

The biological significance of these free radical pathways is underscored by their role in the antimicrobial and antiparasitic activities of 5-nitroindazole derivatives. The radical species generated through these pathways can interact with cellular components including nucleic acids, proteins, and lipid membranes, leading to oxidative damage and eventual cell death [2] [15] [16]. The selectivity of these compounds for anaerobic microorganisms is attributed to the reduced oxygen concentrations that favor the stabilization of radical intermediates.

Reactive Oxygen Species Production

The production of reactive oxygen species represents a critical component of the biological activity of 5-nitroindazole derivatives. These compounds induce the formation of superoxide anions, hydrogen peroxide, and peroxynitrite through multiple cellular mechanisms. The superoxide anion generation occurs primarily through the interaction of nitro anion radicals with molecular oxygen, resulting in the regeneration of the parent nitro compound and the formation of superoxide radicals [17] [18] [2].

In parasitic cells such as Trypanosoma cruzi, 5-nitroindazole derivatives induce significant reactive oxygen species production with half-maximal inhibitory concentrations ranging from 1 to 10 micromolar [17] [18] [2]. The oxidative stress generated by these compounds overwhelms the antioxidant defense systems of the parasites, leading to cellular damage and death. The mechanism involves the disruption of mitochondrial respiratory chain complexes, resulting in increased electron leakage and enhanced superoxide anion formation.

Hydrogen peroxide formation occurs through the dismutation of superoxide anions catalyzed by superoxide dismutase enzymes present in cellular systems. The accumulation of hydrogen peroxide contributes to the overall oxidative stress and can lead to the depletion of cellular adenosine triphosphate through the inhibition of mitochondrial respiratory complexes [19] [20] [11]. This metabolic disruption represents a key mechanism of cytotoxicity for 5-nitroindazole derivatives.

Peroxynitrite formation results from the reaction between nitric oxide and superoxide anions, generating a highly reactive oxidizing species. The formation rate constant for peroxynitrite approaches the diffusion-controlled limit, making this reaction kinetically favorable under physiological conditions [21] [22] [23]. Peroxynitrite can nitrate tyrosine residues in proteins, modify nucleic acids, and cause lipid peroxidation, contributing to the overall cytotoxic effects of 5-nitroindazole compounds.

Electron Spin Resonance Characterization

Electron spin resonance spectroscopy has provided detailed characterization of the radical species generated from 5-nitroindazole derivatives. The hyperfine coupling constants for the nitrogen atom of the nitro group typically range from 10 to 12 Gauss, indicating significant spin density localization on this site [1] [10] [3]. The ring nitrogen atoms exhibit smaller coupling constants ranging from 1 to 2 Gauss, reflecting the delocalization of the unpaired electron throughout the indazole ring system.

The hydrogen atoms of the aromatic ring system display characteristic hyperfine coupling constants that provide information about the spin density distribution. The hydrogen at the 4-position typically exhibits coupling constants between 4 and 5 Gauss, while the hydrogens at the 6 and 7 positions show coupling constants of 2-3 Gauss and 1-2 Gauss, respectively [10] [3] [7]. These values indicate that the spin density is primarily concentrated on the benzene ring portion of the indazole system.

The electron spin resonance spectra of 5-nitroindazole derivatives exhibit complex hyperfine patterns ranging from 15 to 29 lines depending on the specific derivative and experimental conditions. The 5-nitroindazolin-3-one series typically displays 29-line spectra attributable to the interaction of the unpaired electron with two nitrogen atoms (forming triplets) and three hydrogen atoms (forming doublets) [2] [10] [3]. The spectral complexity provides detailed information about the electronic structure and spin distribution in these radical species.

Experimental conditions significantly influence the electron spin resonance characteristics of 5-nitroindazole radicals. Studies conducted in dimethyl sulfoxide at reduction potentials of -1.2 V versus saturated calomel electrode provide optimal conditions for radical generation and characterization [1] [10] [3]. The use of electrolytic reduction methods allows for the controlled generation of radical species, enabling detailed spectroscopic analysis of their electronic and structural properties.

Nitroreductase-Mediated Activation

The enzymatic activation of 5-nitroindazole derivatives by nitroreductase enzymes represents a crucial mechanism for their biological activity. Type I nitroreductases, such as Escherichia coli NfsB, catalyze the reduction of nitro groups through flavin mononucleotide-mediated electron transfer processes. The Michaelis constant values for these enzymes typically range from 10 to 50 micromolar, indicating moderate to high affinity for 5-nitroindazole substrates [24] [25] [26].

The crystal structure analysis of nitroreductase enzymes has revealed key details about the substrate binding mechanism. The distance between the N5 atom of the isoalloxazine ring of flavin mononucleotide and the oxygen atom of the nitro group ranges from 3 to 7 Angstroms, with shorter distances correlating with enhanced catalytic efficiency [24] [25] [26]. Site-directed mutagenesis studies have identified specific amino acid residues that are critical for substrate binding and catalytic activity.

The catalytic turnover rates for 5-nitroindazole derivatives with nitroreductase enzymes typically range from 0.1 to 1.0 per second, depending on the specific substrate and enzyme variant [24] [25] [26]. These moderate turnover rates reflect the complexity of the multi-electron reduction process and the need for cofactor regeneration. The enzyme-substrate interaction involves the formation of a ternary complex with the reduced flavin cofactor, facilitating the electron transfer to the nitro group.

Computational docking studies have provided insights into the binding modes of 5-nitroindazole derivatives with nitroreductase enzymes. The compounds interact with critical amino acid residues in the active site, including serine, lysine, and aromatic amino acids that stabilize the substrate in the proper orientation for electron transfer [24] [25] [26]. The lipophilicity of the substrate influences the binding affinity and catalytic efficiency, with intermediate lipophilicity values generally providing optimal activity.

Apoptosis Induction Mechanisms

The induction of apoptosis by 5-nitroindazole derivatives involves multiple interconnected pathways that converge on the activation of caspase proteases and the disruption of cellular homeostasis. The mitochondrial pathway represents the primary mechanism of apoptosis induction, characterized by the release of cytochrome c from mitochondrial intermembrane space into the cytoplasm [17] [18] [2]. This release occurs through the formation of pores in the mitochondrial outer membrane composed of Bax and Bak proteins.

Mitochondrial membrane depolarization occurs rapidly, within minutes of exposure to 5-nitroindazole derivatives, and represents an early commitment step in the apoptotic process [27] [28] [23]. The loss of mitochondrial membrane potential is accompanied by the depletion of cellular adenosine triphosphate and the disruption of cellular energy metabolism. The opening of mitochondrial permeability transition pores contributes to the loss of mitochondrial integrity and the release of pro-apoptotic factors.

Caspase activation represents the execution phase of apoptosis induced by 5-nitroindazole derivatives. Caspase-3 and caspase-7 activation occurs within hours of compound exposure and leads to the cleavage of cellular substrates including poly(adenosine diphosphate-ribose) polymerase and structural proteins [27] [28] [23]. Caspase-9 activation through the apoptosome complex provides the initial trigger for the caspase cascade, amplifying the apoptotic signal throughout the cell.

The DNA damage response pathway contributes to apoptosis induction through the phosphorylation of histone H2AX and the activation of p53 tumor suppressor protein [29] [30] [31]. The formation of DNA double-strand breaks triggers cell cycle checkpoints and can lead to p53-mediated apoptosis in cells with functional DNA damage response systems. The nitro compounds can directly interact with DNA or induce DNA damage through the generation of reactive oxygen species and free radicals.

| Mechanism | Sub-mechanism | Key Parameters | Cell Type/System | Reference Citation |

|---|---|---|---|---|

| Nitro Group Reduction | One-electron reduction to nitro anion radical | E₁/₂ ≈ -1.0 to -1.2 V vs SCE | Electrochemical (DMSO) | [1] [2] [3] |

| Nitro Group Reduction | Four-electron reduction to hydroxylamine | E₁/₂ ≈ -0.8 to -1.0 V vs SCE | Electrochemical (aqueous) | [4] [5] [6] |

| Nitro Group Reduction | Six-electron reduction to amine | E₁/₂ ≈ -0.6 to -0.8 V vs SCE | Electrochemical (aqueous) | [4] [5] [6] |

| Free Radical Generation | Nitro anion radical formation | Half-life: 1-100 seconds | ESR spin trapping | [2] [10] [3] |

| Free Radical Generation | Carbon-centered radical generation | aN ≈ 16.0 G, aH ≈ 23.0 G | DMPO spin trap | [2] [11] [12] |

| Free Radical Generation | Hydroxyl radical formation | aN = aH ≈ 14.0 G | Biological systems | [2] [13] [14] |

| ROS Production | Superoxide anion generation | IC₅₀ ≈ 1-10 μM | Trypanosoma cruzi | [17] [18] [2] |

| ROS Production | Hydrogen peroxide formation | Cellular ATP depletion | Mammalian cells | [19] [20] [11] |

| ROS Production | Peroxynitrite formation | ONOO⁻ formation rate constant | Cellular systems | [21] [22] [23] |

| ESR Characterization | Hyperfine coupling constants | aN(NO₂) ≈ 10-12 Gauss | DMSO solution | [1] [10] [3] |

| ESR Characterization | Nitrogen coupling (N-nitro) | aN(N-1) ≈ 1-2 Gauss | Aprotic solvents | [10] [3] [7] |

| ESR Characterization | Hydrogen coupling (H-aromatic) | aH(aromatic) ≈ 2-5 Gauss | Various solvents | [10] [3] [7] |

| Nitroreductase Activation | Flavin mononucleotide reduction | Km ≈ 10-50 μM | E. coli NfsB enzyme | [24] [25] [26] |

| Nitroreductase Activation | Enzyme-substrate binding | Distance N5-NO₂: 3-7 Å | Bacterial nitroreductases | [24] [25] [26] |

| Nitroreductase Activation | Electron transfer mechanism | kcat ≈ 0.1-1.0 s⁻¹ | Type I nitroreductases | [24] [25] [26] |

| Apoptosis Induction | Mitochondrial membrane permeabilization | ΔΨm loss within minutes | Cancer cell lines | [17] [18] [2] |

| Apoptosis Induction | Caspase activation | Caspase-3/7 activation | Parasitic cells | [27] [28] [23] |

| Apoptosis Induction | DNA damage induction | γ-H2AX phosphorylation | Mammalian cells | [27] [28] [23] |

| Compound Series | Nitrogen Coupling Constants | Hydrogen Coupling Constants | Spectral Lines | Experimental Conditions | Reference Citation |

|---|---|---|---|---|---|

| 5-Nitroindazole derivatives | N(NO₂): 12.3 G | H-4: 4.55 G, H-6: 2.03 G, H-7: 2.03 G | 15 lines (triplet × doublets) | DMSO, -1.2 V vs SCE | [1] [10] [3] |

| 5-Nitroindazoline-3-ones | N(NO₂): 11.67 G, N(ring): 1.20 G | H-4: 5.25 G, H-6: 2.37 G, H-7: 1.01 G | 29 lines (triplets × doublets) | DMSO, electrolytic reduction | [2] [10] [3] |

| 5-Nitroindazolin-3-one (5a) | N(NO₂): 11.67 G, N(ring): 1.20 G | H-4: 5.25 G, H-6: 2.37 G, H-7: 1.01 G | 29 lines (triplets × doublets) | DMSO, electrolytic reduction | [2] [10] [3] |

| 3-Benzyloxy-5-nitroindazole | N(NO₂): 10.28 G, N(ring): 1.42 G | H-4: 4.57 G, H-6: 2.42 G, H-7: 0.97 G | 29 lines (triplets × doublets) | DMSO, cyclic voltammetry | [1] [10] [3] |

| 3-Methoxy-5-nitroindazole | N(NO₂): 11.01 G, N(ring): 1.26 G | H-4: 5.30 G, H-6: 2.31 G, H-7: 1.01 G | 29 lines (triplets × doublets) | DMSO, cyclic voltammetry | [1] [10] [3] |

| 1,2-Disubstituted derivatives | N(NO₂): 10-11 G, N(ring): 0.5-1.5 G | H-4: 4-5 G, H-6: 2-3 G, H-7: 1-2 G | 6-28 lines (substituent dependent) | DMSO, various potentials | [10] [3] [7] |

| Apoptosis Pathway | Specific Mechanism | Molecular Targets | Time Course | Cell Type | Reference Citation |

|---|---|---|---|---|---|

| Mitochondrial Pathway | Cytochrome c release | Complex I, III, IV | Minutes to hours | Parasitic cells | [17] [18] [2] |

| Mitochondrial Pathway | Mitochondrial membrane depolarization | ΔΨm loss | Minutes | Cancer cells | [27] [28] [23] |

| Mitochondrial Pathway | ATP depletion | ATP synthase inhibition | Hours | Various cell types | [17] [18] [2] |

| Mitochondrial Pathway | Permeability transition pore opening | mPTP components | Minutes to hours | Mammalian cells | [28] [23] [32] |

| Caspase Activation | Caspase-3 activation | Caspase-3 enzyme | Hours | Cancer cells | [27] [28] [23] |

| Caspase Activation | Caspase-7 activation | Caspase-7 enzyme | Hours | Cancer cells | [27] [28] [23] |

| Caspase Activation | Caspase-9 activation | Caspase-9 enzyme | Hours | Cancer cells | [27] [28] [23] |

| DNA Damage Response | γ-H2AX phosphorylation | Histone H2AX | Hours | Cancer cells | [29] [30] [31] |

| DNA Damage Response | p53 activation | p53 tumor suppressor | Hours | Cancer cells | [33] [34] [35] |

| DNA Damage Response | DNA fragmentation | DNA double-strand breaks | Hours | Various cell types | [33] [34] [35] |

| Oxidative Stress | ROS generation | Mitochondrial respiratory chain | Minutes to hours | Parasitic cells | [17] [18] [2] |

| Oxidative Stress | Superoxide anion formation | NADPH oxidase | Minutes | Various cell types | [19] [20] [11] |

| Oxidative Stress | Peroxynitrite formation | Nitric oxide synthase | Minutes | Endothelial cells | [21] [22] [23] |

| Membrane Disruption | Plasma membrane permeabilization | Phosphatidylserine exposure | Hours | Cancer cells | [27] [28] [23] |

| Membrane Disruption | Lysosomal membrane disruption | Cathepsin B release | Hours | Various cell types | [28] [23] [32] |

| Cell Cycle Arrest | G2/M checkpoint activation | Cyclin-dependent kinases | Hours | Cancer cells | [33] [34] [35] |

| Cell Cycle Arrest | Cell cycle progression blockade | Checkpoint proteins | Hours | Cancer cells | [33] [34] [35] |

| Protein Modification | Protein nitrosylation | Cysteine residues | Minutes to hours | Various cell types | [21] [22] [23] |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 49 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 48 of 49 companies with hazard statement code(s):;

H302 (89.58%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (10.42%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant;Health Hazard